

Application Notes & Protocols: Detection of Demethoxyfumitremorgin C

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Compound of Interest

Compound Name: *demethoxyfumitremorgin C*

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These application notes provide detailed methodologies for the detection and quantification of **demethoxyfumitremorgin C** in various samples, with a focus on liquid chromatography-mass spectrometry (LC-MS/MS) techniques.

Introduction

Demethoxyfumitremorgin C is a fungal metabolite produced by species such as *Aspergillus fumigatus*. It is an analog of fumitremorgin C and is of interest to researchers for its potential biological activities. Accurate and sensitive analytical methods are crucial for its detection and quantification in research and drug development settings. This document outlines protocols for sample preparation and analysis using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and provides a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for enhanced sensitivity and specificity.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated HPLC-UV method for the determination of fumitremorgin C (a close analog of **demethoxyfumitremorgin C**) in mouse plasma.^[1] These values can be considered as a starting point for the validation of a method for **demethoxyfumitremorgin C**.

Parameter	Fumitremorgin C	Roquefortine (Internal Standard)
Linearity Range (µg/mL)	0.03 - 30	-
Recovery (%)	90.8 ± 5.8	111.6 ± 13.6
Retention Time (min)	~9.5	~13.0
UV Detection Wavelength (nm)	225	312

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of **demethoxyfumitremorgin C** from biological matrices such as plasma and tissue homogenates.^[1]

Materials:

- Sample (e.g., plasma, tissue homogenate)
- Acetonitrile (ACN), HPLC grade
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge

Procedure:

- Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.
- Add 200 µL of ice-cold acetonitrile to the sample.
- Vortex the mixture vigorously for 30 seconds to precipitate proteins.
- Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.

- Carefully collect the supernatant, which contains the analyte, and transfer it to a clean tube for analysis.

Analytical Method 1: HPLC-UV

This method has been validated for the quantification of the related compound, fumitremorgin C.^[1]

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

- Column: C18 Novapak column
- Pre-column: C18 pre-column
- Mobile Phase: Isocratic mixture of ammonium acetate and acetonitrile. The exact ratio should be optimized for **demethoxyfumitremorgin C**.
- Flow Rate: 1.0 mL/min (typical, may require optimization)
- Injection Volume: 20 µL
- UV Detection: 225 nm for **demethoxyfumitremorgin C**.

Internal Standard:

- Roquefortine can be used as an internal standard with UV detection at 312 nm.^[1]

Proposed Analytical Method 2: LC-MS/MS

This proposed method leverages the chromatographic principles of the validated HPLC-UV method and incorporates the high sensitivity and specificity of tandem mass spectrometry.

Instrumentation:

- Liquid Chromatography system (UPLC or HPLC)

- Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.

Proposed Chromatographic Conditions:

- Column: C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 μ m or similar)
- Mobile Phase A: 10 mM Ammonium acetate in water, pH 7.5
- Mobile Phase B: Methanol
- Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration. A starting point could be a linear gradient from 10% to 90% B over 5 minutes.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40°C

Proposed Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions: Based on the fragmentation pattern of fumitremorgin C, the following transitions are proposed for **demethoxyfumitremorgin C** (Exact Mass: C₂₆H₂₉N₃O₃, MW: 431.53). The precursor ion would be [M+H]⁺ at m/z 432.2.

Analyte	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier
Demethoxyfumitremorgin C	432.2	To be determined experimentally	To be determined experimentally
Fumitremorgin C (for comparison)	462.2	Based on fragmentation data	Based on fragmentation data

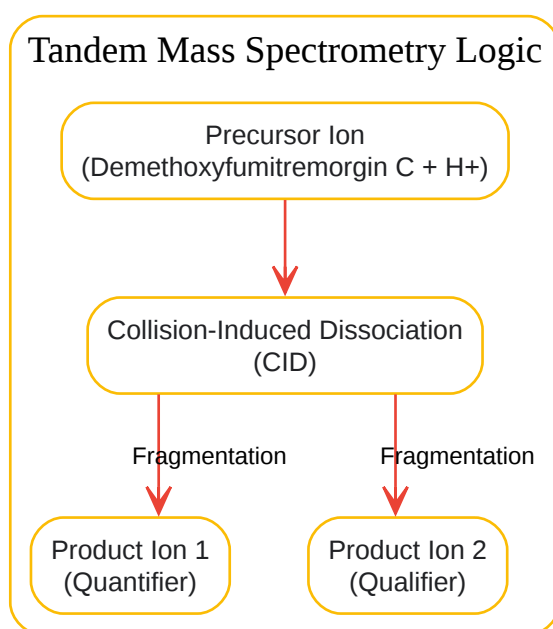
Note: The optimal product ions, collision energies, and other MS parameters need to be determined by infusing a standard solution of **demethoxyfunitremorgin C** into the mass spectrometer. High-resolution mass spectrometry data for funitremorgin C suggests potential product ions arising from the loss of the isoprene unit and other characteristic fragments.[2]

Visualizations



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Caption: Workflow for the analysis of **demethoxyfunitremorgin C**.



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Caption: Logic of MRM detection in tandem mass spectrometry.

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References

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